

Head-to-head comparison of tenofovir prodrugs in preclinical models

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A Head-to-Head Preclinical Comparison of Tenofovir Prodrugs

An objective guide for researchers and drug development professionals on the preclinical performance of Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), and Tenofovir Amibufenamide (TMF).

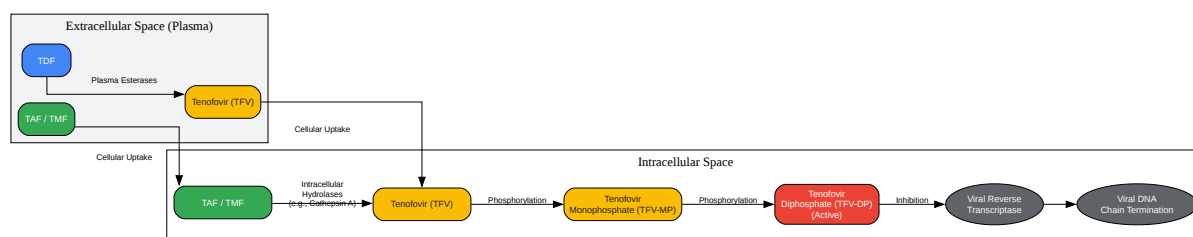
Tenofovir, a potent nucleotide analog reverse transcriptase inhibitor, is a cornerstone of antiviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. However, its inherent phosphonate group limits its oral bioavailability.^{[1][2][3]} To overcome this, several prodrugs have been developed to enhance its pharmacokinetic properties and therapeutic efficacy. This guide provides a head-to-head comparison of the two most prominent prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), along with a newer entrant, Tenofovir Amibufenamide (TMF), based on available preclinical data.

Mechanism of Action: Intracellular Activation to Tenofovir Diphosphate

The therapeutic activity of all tenofovir prodrugs relies on the intracellular conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).^{[2][4]} This active form acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain.^{[2][4]} The key difference between the prodrugs lies in their metabolic activation

pathways, which significantly influences their plasma stability and intracellular drug concentrations.

TDF is primarily converted to tenofovir in the plasma, leading to high systemic levels of the parent drug.[4] In contrast, TAF is more stable in plasma and is efficiently hydrolyzed intracellularly, primarily by cathepsin A, leading to higher concentrations of the active TFV-DP within target cells and lower systemic exposure to tenofovir.[2][5][6][7] TMF, a modification of TAF, is designed for even greater plasma stability and targeted delivery.[1]



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Figure 1. Intracellular activation pathway of tenofovir prodrugs.

Antiviral Activity: A Comparative Analysis

Preclinical studies have consistently demonstrated the potent antiviral activity of tenofovir prodrugs against both HBV and HIV. Head-to-head comparisons in HBV-positive HepG2.2.15 cells reveal differences in their inhibitory potency.

Table 1: In Vitro Anti-HBV Activity of Tenofovir Prodrugs

Prodrug	Treatment Duration	EC50 (nM)
TDF	9 days	17.09 ± 2.45
TAF	9 days	12.17 ± 0.56
TMF	9 days	7.29 ± 0.71

Data from a study in HepG2.2.15 cells. EC50 represents the half-maximal effective concentration.[\[1\]](#)

As shown in Table 1, after 9 days of treatment, TMF exhibited the most potent anti-HBV activity, with an EC50 value approximately 2.3 times lower than TDF and 1.7 times lower than TAF.[\[1\]](#) In in vitro anti-HIV-1 assays, TAF demonstrated significantly greater potency than its parent drug, tenofovir, with an EC50 of 0.005 μ M compared to 5 μ M for tenofovir in MT-2 cells.[\[3\]](#) TAF's activity was also over 1,000-fold greater than its (D)-alaninyl analog.[\[3\]](#) Furthermore, TAF maintained its antiviral potency in the presence of human serum, a setting where TDF's activity was significantly diminished, highlighting TAF's superior plasma stability.[\[2\]](#)

In an HBV transgenic mouse model, all three prodrugs—TDF, TAF, and TMF—showed significant antiviral effects, reducing serum HBV DNA to comparable levels after 42 days of treatment.[\[1\]](#)[\[8\]](#)

Pharmacokinetics: Bioavailability and Tissue Distribution

The pharmacokinetic profiles of tenofovir prodrugs are a key differentiator, directly impacting their efficacy and safety. Studies in various preclinical animal models have elucidated these differences.

Table 2: Preclinical Pharmacokinetic Parameters of Tenofovir Prodrugs Following Oral Administration

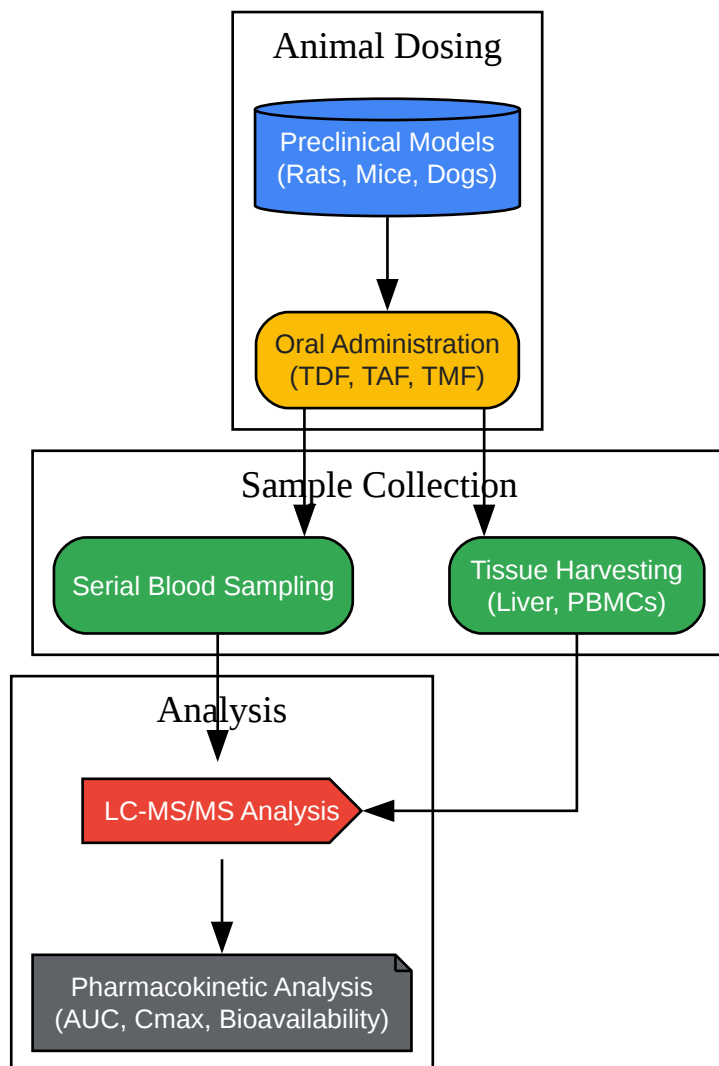
Species	Prodrug	Dose	Bioavailability of Tenofovir (%)
SD Rats	TDF	30 $\mu\text{mol/kg}$	17.21 \pm 2.09
TAF	30 $\mu\text{mol/kg}$	28.60 \pm 4.65	
TMF	30 $\mu\text{mol/kg}$	46.70 \pm 5.59	
C57BL/6 Mice	TDF	60.7 $\mu\text{mol/kg}$	13.55
TAF	60.7 $\mu\text{mol/kg}$	22.59	
TMF	60.7 $\mu\text{mol/kg}$	47.26	
Beagle Dogs	TDF	16.3 $\mu\text{mol/kg}$	24.13 \pm 10.37
TAF	16.3 $\mu\text{mol/kg}$	26.24 \pm 4.49	
TMF	16.3 $\mu\text{mol/kg}$	37.12 \pm 5.79	

Bioavailability was calculated by comparing the plasma AUC of tenofovir after oral administration of the prodrug to that after intravenous administration of tenofovir.[1][9]

Across all tested species, TMF demonstrated the highest oral bioavailability of tenofovir, followed by TAF and then TDF.[1] This improved bioavailability is attributed to greater stability in intestinal fluid and at the site of absorption.[1]

A critical aspect of the improved design of TAF and TMF is their ability to achieve higher intracellular concentrations of the active metabolite, TFV-DP, particularly in target cells like hepatocytes and lymphocytes, while maintaining lower plasma levels of tenofovir.[1][2] In a study with beagle dogs, a single oral dose of TAF (referred to as GS 7340 in the study) resulted in a more than 34-fold increase in the 24-hour area under the curve (AUC) of tenofovir in peripheral blood mononuclear cells (PBMCs) compared to TDF.[3] Similarly, in rats, TMF and

TAF led to 3.55-fold and 2.48-fold higher exposure of TFV-DP in the liver, respectively, compared to TDF.[1]



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Figure 2. General experimental workflow for preclinical pharmacokinetic studies.

Preclinical Toxicity Profile

The improved pharmacokinetic profiles of TAF and TMF, characterized by lower systemic tenofovir exposure, are designed to mitigate the renal and bone toxicities associated with long-term TDF therapy.[1][10]

In a 13-week study in mice, oral administration of TDF at doses up to 1000 mg/kg did not result in overt toxicity or histopathological abnormalities in the kidneys.[\[11\]](#)[\[12\]](#) However, liver cytomegaly was observed at the highest dose, which was reversible upon cessation of treatment.[\[11\]](#)[\[12\]](#)

Studies on TAF have also been conducted to assess its safety. A 28-day study of continuous subcutaneous infusion of TAF in rats and dogs showed a primary systemic inflammatory response that was considered minimal to mild.[\[5\]](#) In rats, the "no observed adverse effect level" (NOAEL) was established at 1,000 µg/kg/day, as systemic and local findings were of low severity and reversible.[\[5\]](#) In dogs, the systemic NOAEL was 250 µg/kg/day.[\[5\]](#)

While direct head-to-head preclinical toxicity studies are limited in the public domain, the significantly lower plasma tenofovir concentrations achieved with TAF and TMF strongly suggest a more favorable safety profile concerning off-target toxicities.[\[7\]](#)

Experimental Protocols

In Vitro Anti-HBV Activity Assay

- Cell Line: HBV-positive human hepatoma cell line HepG2.2.15.
- Treatment: Cells were treated with varying concentrations of TDF, TAF, or TMF.
- Duration: The anti-HBV activity was assessed after 3, 6, and 9 days of treatment.
- Endpoint: The concentration of HBV DNA in the cell culture supernatant was quantified using a quantitative polymerase chain reaction (qPCR) assay.
- Analysis: The half-maximal effective concentration (EC₅₀) was calculated from the dose-response curves.[\[1\]](#)

In Vivo Anti-HBV Efficacy in Transgenic Mice

- Animal Model: HBV transgenic C57BL/6 mice.
- Dosing: Mice were orally administered 60.7 µmol/kg of TDF, TAF, or TMF daily for 84 days. A control group received normal saline.

- **Monitoring:** Blood samples were collected weekly to measure serum HBV DNA levels by qPCR.
- **Outcome:** The reduction in serum HBV DNA copies over the treatment period and after a 14-day withdrawal period was evaluated.[\[1\]](#)

Pharmacokinetic Studies in Animals

- **Animal Models:** Sprague-Dawley rats, C57BL/6 mice, and beagle dogs.
- **Administration:** Prodrugs were administered orally at specified doses. For bioavailability calculations, intravenous administration of tenofovir was also performed.
- **Sample Collection:** Blood samples were collected at various time points post-administration. Livers were also collected for analysis of intracellular metabolite concentrations.
- **Analysis:** Concentrations of the prodrugs, tenofovir, and tenofovir diphosphate in plasma and tissue homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Parameters Calculated:** Pharmacokinetic parameters such as maximum concentration (C_{max}), time to maximum concentration (T_{max}), area under the concentration-time curve (AUC), and bioavailability (F) were calculated using non-compartmental analysis.[\[1\]](#)

Conclusion

Preclinical head-to-head comparisons of tenofovir prodrugs indicate a clear progression in drug design, aimed at optimizing therapeutic delivery and minimizing off-target effects. Both TAF and TMF demonstrate superior pharmacokinetic profiles compared to TDF, characterized by enhanced oral bioavailability and more efficient delivery of the active metabolite, TFV-DP, to target cells.[\[1\]](#) This improved targeting translates to greater in vitro antiviral potency, particularly for TMF.[\[1\]](#) While all three prodrugs show potent in vivo antiviral efficacy, the lower systemic exposure to tenofovir with TAF and TMF strongly supports their potential for an improved long-term safety profile, a crucial factor in the management of chronic viral infections. These preclinical findings have largely been corroborated in clinical studies, solidifying the role of these advanced prodrugs in modern antiviral therapy.[\[13\]](#)[\[14\]](#)

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